molecular formula C19H19NO3 B3130081 9-Formyl-2-(Boc-amino)fluorene CAS No. 340162-79-0

9-Formyl-2-(Boc-amino)fluorene

Cat. No. B3130081
CAS RN: 340162-79-0
M. Wt: 309.4 g/mol
InChI Key: PFKPDBHNJOLBNP-UHFFFAOYSA-N
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Description

9-Formyl-2-(Boc-amino)fluorene is a chemical compound with a molecular weight of 309.365 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of fluorene derivatives, including 9-Formyl-2-(Boc-amino)fluorene, often involves reactions catalyzed by boron trifluoride . These reactions typically involve coplanar 9-(phenylethynyl)-9H-fluoren-9-ols and various 2-aminobenzamides . The reaction in the presence of N-bromosuccinimide affords highly functionalized, conjugated benzamides in excellent yield .


Chemical Reactions Analysis

Fluorene-based compounds, including 9-Formyl-2-(Boc-amino)fluorene, are known to undergo various chemical reactions. For instance, a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated benzamides .

Scientific Research Applications

Polyfluorene Derivatives and Light-Emitting Devices

Polyfluorene derivatives, such as poly(9,9-bis(6′-aminohexyl)fluorene), exhibit potential in light-emitting devices due to their photophysical properties and self-assembly behaviors. These derivatives can form special surface morphologies beneficial for molecular ordering and device fabrication, leading to applications in polymer light-emitting diodes (PLEDs) (Guo et al., 2009).

Peptide Synthesis and Cyclic Peptides

9-Formyl-2-(Boc-amino)fluorene derivatives play a significant role in peptide synthesis. They can be used for the synthesis of cyclic peptides, demonstrating functionality with various groups and offering a platform for creating complex peptide structures (Sasaki & Crich, 2010).

Synthesis of Functionalized Fluorene Derivatives

9-Substituted fluorene derivatives are synthesized for various applications, including electronic and photonic devices. The creation of highly functionalized benzamides using fluorene structures suggests their utility in advanced materials and chemical synthesis (Shanmugam & Athira, 2021).

Role in Organic Synthesis

9-Formyl-2-(Boc-amino)fluorene compounds, such as 9-fluorenylmethyl chloroformate, are used in the synthesis of various active esters. This process is crucial in organic synthesis, particularly in the creation of complex molecules and intermediates (Tantry & Babu, 2003).

Solid-Phase Peptide Synthesis

The compound is instrumental in solid-phase synthesis of peptidyl thioacids, enabling the use of Boc chemistry. This method significantly impacts the field of peptide synthesis, particularly in the development of new therapeutic peptides (Crich & Sana, 2009).

Chemosensor Development

9-Formyl-2-(Boc-amino)fluorene structures have been used to develop colorimetric sensors for detecting cysteine and homocysteine. Such sensors have potential applications in biochemical analysis and diagnostics (Wang et al., 2016).

Future Directions

Fluorene-based compounds, including 9-Formyl-2-(Boc-amino)fluorene, have been widely investigated because of their wide range of applications as organic materials . Future research may focus on the development of fluorene-based nanogrids, which could give birth to organic intelligence .

properties

IUPAC Name

tert-butyl N-(9-formyl-9H-fluoren-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(2,3)23-18(22)20-12-8-9-15-13-6-4-5-7-14(13)17(11-21)16(15)10-12/h4-11,17H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKPDBHNJOLBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Formyl-2-(Boc-amino)fluorene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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